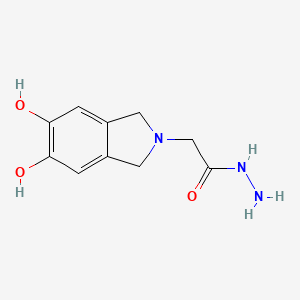
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is a chemical compound with a unique structure that includes both dihydroxy and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide typically involves the reaction of 5,6-dihydroxy-1,3-dihydro-2H-isoindole with acetohydrazide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrazide derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted acetohydrazide derivatives.
Aplicaciones Científicas De Investigación
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide involves its interaction with various molecular targets. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the acetohydrazide moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4,6-Dihydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Lenalidomide
Uniqueness
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is unique due to its combination of dihydroxy and acetohydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
704866-90-0 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-(5,6-dihydroxy-1,3-dihydroisoindol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-12-10(16)5-13-3-6-1-8(14)9(15)2-7(6)4-13/h1-2,14-15H,3-5,11H2,(H,12,16) |
Clave InChI |
KWPOTVQOZZOHGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2CN1CC(=O)NN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


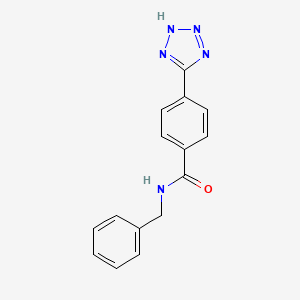
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
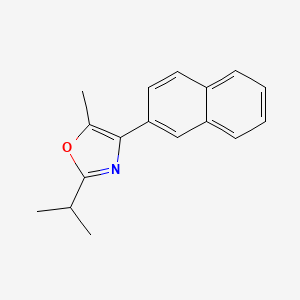
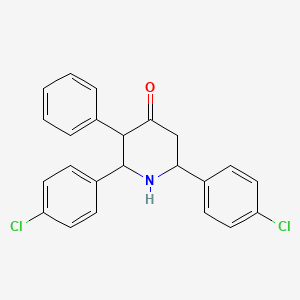
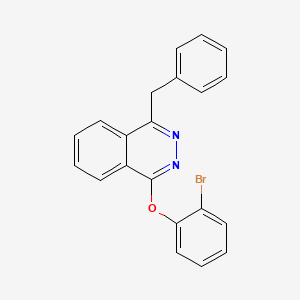
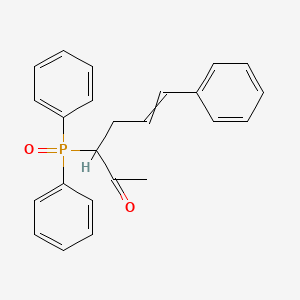
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
